molecular formula C2H2I2 B3343961 (Z)-1,2-Diiodoethylene CAS No. 590-26-1

(Z)-1,2-Diiodoethylene

Cat. No.: B3343961
CAS No.: 590-26-1
M. Wt: 279.85 g/mol
InChI Key: CVOGMKGEVNGRSK-UPHRSURJSA-N
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Description

(Z)-1,2-Diiodoethylene is an organic compound characterized by the presence of two iodine atoms attached to a carbon-carbon double bond This compound is a geometric isomer, specifically the Z (or cis) isomer, where the iodine atoms are on the same side of the double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-1,2-Diiodoethylene can be synthesized through the halogenation of ethylene. One common method involves the addition of iodine to acetylene in the presence of a catalyst such as palladium on carbon. The reaction typically proceeds under mild conditions, with the iodine atoms adding across the double bond to form the diiodo compound.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is crucial and can be achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: (Z)-1,2-Diiodoethylene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.

    Reduction Reactions: The compound can be reduced to ethylene using reducing agents like zinc in acetic acid.

    Oxidation Reactions: Oxidation can lead to the formation of diiodoacetaldehyde or diiodoacetic acid, depending on the conditions.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous solution.

    Reduction: Zinc in acetic acid.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products Formed:

    Substitution: Hydroxyethylene or aminoethylene derivatives.

    Reduction: Ethylene.

    Oxidation: Diiodoacetaldehyde or diiodoacetic acid.

Scientific Research Applications

(Z)-1,2-Diiodoethylene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.

    Biology: The compound can be used in radiolabeling studies due to the presence of iodine, which has isotopes useful in tracing experiments.

    Industry: Utilized in the synthesis of other organoiodine compounds, which are intermediates in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (Z)-1,2-Diiodoethylene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The carbon-iodine bonds are relatively weak, making the iodine atoms good leaving groups in substitution reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate or a precursor.

Comparison with Similar Compounds

    (E)-1,2-Diiodoethylene: The E (or trans) isomer, where the iodine atoms are on opposite sides of the double bond.

    1,2-Dibromoethylene: Similar structure but with bromine atoms instead of iodine.

    1,2-Dichloroethylene: Similar structure but with chlorine atoms instead of iodine.

Uniqueness: (Z)-1,2-Diiodoethylene is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine atoms. This results in different reactivity patterns and physical properties. For example, the iodine atoms confer higher molecular weight and different solubility characteristics compared to its bromo and chloro analogs.

Properties

IUPAC Name

(Z)-1,2-diiodoethene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2I2/c3-1-2-4/h1-2H/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOGMKGEVNGRSK-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CI)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\I)\I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701031978
Record name cis-1,2-Diiodoethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590-26-1
Record name (Z)-1,2-Diiodoethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-1,2-Diiodoethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-1,2-Diiodoethylene

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